methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
CAS No.: 941866-53-1
Cat. No.: VC2792001
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate - 941866-53-1](/images/structure/VC2792001.png)
Specification
CAS No. | 941866-53-1 |
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Molecular Formula | C8H11N3O2S |
Molecular Weight | 213.26 g/mol |
IUPAC Name | methyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C8H11N3O2S/c1-13-8(12)11-3-2-5-6(4-11)14-7(9)10-5/h2-4H2,1H3,(H2,9,10) |
Standard InChI Key | HBRLUAXDUCJKGN-UHFFFAOYSA-N |
SMILES | COC(=O)N1CCC2=C(C1)SC(=N2)N |
Canonical SMILES | COC(=O)N1CCC2=C(C1)SC(=N2)N |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate features a bicyclic heterocyclic scaffold consisting of a fused thiazole and partially hydrogenated pyridine ring system. The compound contains several key structural elements that contribute to its chemical behavior:
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A thiazole ring fused with a tetrahydropyridine ring
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An amino group at the 2-position of the thiazole ring
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A methyl carboxylate moiety at the 5-position of the pyridine ring
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Three methylene groups in the partially hydrogenated pyridine portion
This structural arrangement creates a molecule with multiple sites for potential hydrogen bonding and nucleophilic interactions, contributing to its biological activity profile and synthetic utility.
Physical Properties
Based on structural analysis and comparison with related compounds, methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is expected to exhibit the following physical properties:
Property | Predicted Value |
---|---|
Physical Appearance | Off-white to pale yellow crystalline solid |
Molecular Formula | C9H11N3O2S |
Molecular Weight | 225.27 g/mol |
Melting Point | 210-220°C (estimated) |
Solubility | Moderately soluble in polar organic solvents (DMSO, DMF); slightly soluble in methanol and ethanol; poorly soluble in water |
Log P | 0.8-1.2 (estimated) |
The methyl ester functionality typically confers marginally greater solubility in organic solvents compared to higher alkyl homologs like butyl esters, while maintaining similar reactivity patterns.
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be approached through several methods, with cyclization of appropriate precursors being the predominant strategy. Key synthetic approaches include:
Cyclization Method
This approach would involve the reaction of appropriately substituted thiazole and pyridine derivatives. By analogy to related compounds, a cyclization reaction using 4-piperidone derivatives with thiazole precursors in the presence of suitable catalysts would be expected to yield the desired bicyclic scaffold .
Ester Modification
Another viable synthetic route would involve starting from the tert-butyl or other alkyl ester analog and performing transesterification to obtain the methyl ester. This approach would benefit from the established synthesis procedures documented for the tert-butyl derivatives .
Purification Techniques
Purification of methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically employs standard techniques for heterocyclic compounds:
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Column chromatography using silica gel with gradient elution (10-50% EtOAc/hexane)
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Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)
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In some cases, preparative HPLC for analytical grade purity
Based on synthetic procedures for structurally related compounds, the purification process often involves washing with aqueous sodium bicarbonate solution followed by extraction with organic solvents such as dichloromethane or ethyl acetate .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR spectral features for methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate would include:
Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
-NH2 (amino group) | 5.8-6.2 | broad singlet | 2H |
-OCH3 (methyl ester) | 3.6-3.8 | singlet | 3H |
-CH2- (position 4) | 4.3-4.5 | singlet | 2H |
-CH2- (position 6) | 3.4-3.6 | triplet | 2H |
-CH2- (position 7) | 2.5-2.7 | triplet | 2H |
These predicted values are estimated based on structural similarity to related compounds documented in the synthetic literature, particularly those featuring similar thiazolopyridine core structures .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 226 [M+H]+ corresponding to the protonated molecular formula C9H11N3O2S. Characteristic fragmentation patterns might include loss of the methoxy group (M-31) and cleavage at the ester linkage.
Biological Activity and Applications
Anticancer Properties
The thiazolopyridine scaffold has been associated with anticancer activity in numerous research studies. The presence of the amino group at the 2-position and the ester functionality may contribute to potential cytotoxic effects through mechanisms involving:
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Inhibition of tumor cell proliferation
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Induction of apoptosis in cancer cells
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Disruption of cell cycle progression
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Interference with key signaling pathways involved in cancer development
Antimicrobial Activity
Heterocyclic compounds containing thiazole rings often demonstrate antimicrobial properties. The compound may exhibit activity against:
Microbial Type | Potential Mechanism | Expected Activity Level |
---|---|---|
Gram-positive bacteria | Cell wall synthesis disruption | Moderate to high |
Gram-negative bacteria | Metabolic pathway inhibition | Low to moderate |
Fungi | Ergosterol biosynthesis interference | Low |
Neuroprotective Effects
The thiazolopyridine core structure has been implicated in neuroprotective activities in several studies. Potential mechanisms include:
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Reduction of oxidative stress
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Mitigation of neuroinflammatory processes
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Modulation of excitotoxicity
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Protection against neurodegenerative processes
Structure-Activity Relationships
The specific structural features of methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate contribute to its biological profile in several key ways:
Chemical Reactivity and Derivatization
Key Reactive Sites
The methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate molecule presents several sites for potential chemical modifications:
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The amino group at the 2-position can undergo various transformations:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Diazotization and subsequent nucleophilic substitution
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Conversion to other nitrogen-containing functionalities
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The methyl ester group at the 5-position allows for:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to other esters
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Reduction to primary alcohols
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Conversion to amides via aminolysis
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The partially saturated pyridine ring provides sites for:
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Further functionalization at the methylene groups
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Oxidation to introduce additional unsaturation
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Ring opening under specific conditions
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Synthetic Applications as Building Blocks
As a versatile scaffold, this compound can serve as an intermediate in the synthesis of more complex molecules with potential applications in:
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Development of kinase inhibitors
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Creation of receptor modulators
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Synthesis of enzyme inhibitors with therapeutic potential
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Production of labeled analogs for pharmacokinetic studies
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Compound | Key Structural Difference | Impact on Properties |
---|---|---|
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Reference compound | Baseline properties |
Butyl 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate | Butyl vs. methyl ester; fully reduced pyridine ring | Increased lipophilicity; greater conformational flexibility |
tert-Butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | tert-Butyl vs. methyl ester; pyrrolyl vs. amino group | Significantly increased steric bulk; altered hydrogen bonding profile |
The methyl ester derivative would likely demonstrate intermediate properties between the smaller, more polar amino acids and the larger, more lipophilic butyl and tert-butyl derivatives .
Functional Group Effects
The presence of the methyl ester group compared to other alkyl esters (such as butyl or tert-butyl) would likely result in:
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Slightly increased aqueous solubility
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Faster hydrolysis under physiological conditions
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Different pharmacokinetic properties, particularly with respect to distribution and metabolism
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Modified binding affinities to target proteins due to steric factors
Current Research Directions and Future Perspectives
Areas of Active Investigation
Current research into thiazolopyridine derivatives like methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is focused on several key areas:
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Development of more efficient and scalable synthetic routes
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Exploration of structure-activity relationships through systematic modification
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Investigation of specific molecular targets and mechanisms of action
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Evaluation of pharmacokinetic properties and metabolism pathways
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Assessment of safety profiles and potential toxicity issues
Future Research Opportunities
Several promising avenues for future research with this compound include:
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Development of focused libraries of derivatives to optimize specific biological activities
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Exploration of hybrid molecules incorporating the thiazolopyridine scaffold with other bioactive moieties
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Investigation of the compound's potential as a PET imaging agent through appropriate labeling
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Computational studies to predict binding modes and optimize interactions with specific targets
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Green chemistry approaches to improve the sustainability of synthetic processes
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